molecular formula C17H16O B14601551 Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- CAS No. 58688-34-9

Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-

Cat. No.: B14601551
CAS No.: 58688-34-9
M. Wt: 236.31 g/mol
InChI Key: UHCROHFYLZEHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- is a chemical compound with the molecular formula C17H16O. It is also known as cyclopropyl phenyl ketone. This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- typically involves the reaction of cyclopropylmethyl bromide with benzene in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone .

Industrial Production Methods

On an industrial scale, the production of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- can be achieved through the Friedel-Crafts acylation of benzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methanone, phenyl[1-(phenylmethyl)cyclopropyl]- can be compared with other similar compounds such as:

    Cyclopropyl phenyl ketone: Similar structure but lacks the phenylmethyl group.

    Benzoylcyclopropane: Similar structure but with different substituents on the cyclopropyl ring.

    Phenyl cyclopropyl ketone: Similar structure but with variations in the positioning of the phenyl and cyclopropyl groups.

The uniqueness of methanone, phenyl[1-(phenylmethyl)cyclopropyl]- lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

CAS No.

58688-34-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(1-benzylcyclopropyl)-phenylmethanone

InChI

InChI=1S/C17H16O/c18-16(15-9-5-2-6-10-15)17(11-12-17)13-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

UHCROHFYLZEHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.